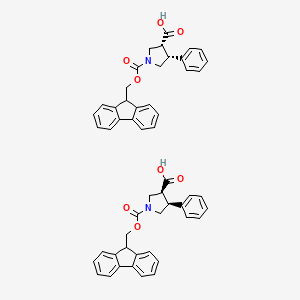
rel-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Beschreibung
rel-(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidin-3-carbonsäure: ist eine komplexe organische Verbindung, die einen Pyrrolidinring aufweist, der mit einer Phenylgruppe und einer Carbonsäuregruppe substituiert ist. Die Verbindung enthält auch eine Fluorenylmethoxycarbonyl (Fmoc)-Schutzgruppe, die in der Peptidsynthese häufig verwendet wird, um Aminogruppen während chemischer Reaktionen zu schützen.
Eigenschaften
Molekularformel |
C52H46N2O8 |
|---|---|
Molekulargewicht |
826.9 g/mol |
IUPAC-Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid;(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/2C26H23NO4/c2*28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h2*1-13,22-24H,14-16H2,(H,28,29)/t2*22-,23-/m10/s1 |
InChI-Schlüssel |
JNYNLEGTVXTKOJ-MZXPWVSNSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5.C1[C@@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5.C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von rel-(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidin-3-carbonsäure umfasst in der Regel mehrere Schritte, darunter die Bildung des Pyrrolidinrings, die Einführung der Phenylgruppe und die Anbringung der Fmoc-Schutzgruppe. Die Reaktionsbedingungen erfordern häufig den Einsatz starker Basen, wie z. B. Natriumhydrid, und organischer Lösungsmittel wie Dimethylformamid (DMF).
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung automatisierter Peptidsynthesizer umfassen. Diese Maschinen können die sich wiederholenden Schritte des Hinzufügens von Aminosäuren und Schutzgruppen effizient bewältigen und so hohe Ausbeuten und Reinheit gewährleisten.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird rel-(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidin-3-carbonsäure als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet, insbesondere im Bereich der Peptidsynthese.
Biologie
In der biologischen Forschung wird die Verbindung verwendet, um Protein-Protein-Wechselwirkungen und Enzymmechanismen zu untersuchen. Die Fmoc-Gruppe ermöglicht die selektive Schutz- und Entschützung von Aminogruppen, was die Synthese von Peptiden und Proteinen erleichtert.
Medizin
In der Medizin wird die Verbindung hinsichtlich ihrer potenziellen Verwendung in der Arzneimittelentwicklung untersucht. Ihre Fähigkeit, stabile Peptidbindungen zu bilden, macht sie zu einem wertvollen Werkzeug bei der Entwicklung von Peptid-basierten Therapeutika.
Industrie
Im Industriebereich wird die Verbindung bei der Herstellung von Spezialchemikalien und -materialien eingesetzt. Ihre einzigartige Struktur und Reaktivität machen sie für verschiedene Anwendungen geeignet, darunter die Entwicklung neuer Materialien und Katalysatoren.
Wirkmechanismus
Der Wirkmechanismus von rel-(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidin-3-carbonsäure beruht auf seiner Fähigkeit, stabile Peptidbindungen zu bilden. Die Fmoc-Gruppe schützt die Aminogruppe während chemischer Reaktionen und verhindert unerwünschte Nebenreaktionen. Nach Entfernung der Fmoc-Gruppe kann die Aminogruppe an weiteren Reaktionen teilnehmen, z. B. der Bildung von Peptidbindungen mit Carbonsäuren.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rel-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology
In biological research, the compound is used to study protein interactions and enzyme mechanisms. The Fmoc group allows for the selective protection and deprotection of amine groups, facilitating the synthesis of peptides and proteins.
Medicine
In medicine, the compound is explored for its potential use in drug development. Its ability to form stable peptide bonds makes it a valuable tool in the design of peptide-based therapeutics.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of rel-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid involves its ability to form stable peptide bonds. The Fmoc group protects the amine group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the amine group can participate in further reactions, such as forming peptide bonds with carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(9H-Fluoren-9-yl)methoxycarbonyl]-D-homoserin
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R,3R,4R,5S)-6R-3-acetamido-4,5-diacetoxy-6-acetoxymethyl-tetrahydro-2H-pyran-2-yl)oxy)butansäure
Einzigartigkeit
Was rel-(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidin-3-carbonsäure von ähnlichen Verbindungen abhebt, ist seine spezifische Stereochemie und das Vorhandensein der Phenylgruppe.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


